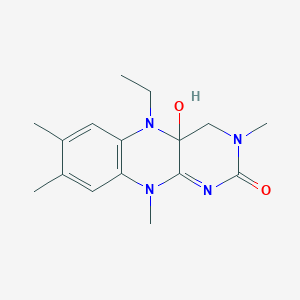
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Spectroscopic Investigations
The compound and its derivatives have been subject to extensive structural and spectroscopic analysis. Research by Viveka et al. (2016) focused on the combined experimental and theoretical studies of a related pyrazole derivative. This work characterized the compound using various techniques, including NMR, FT-IR spectroscopy, and X-ray diffraction, highlighting the utility of these methods in understanding the compound's molecular structure and electronic properties.
Antimicrobial and Antiproliferative Activities
Research has explored the bioactive potential of pyrazole derivatives. Pettinari et al. (2006) synthesized and characterized novel dihalotin(IV) complexes of pyrazole derivatives and evaluated their in vitro antiproliferative activity against melanoma cell lines, revealing promising bioactive properties. Similarly, Farag et al. (2008) synthesized phenylpyrazoles exhibiting significant antimicrobial properties, indicating the potential of such compounds in developing new therapeutic agents.
Antioxidant Properties
Some derivatives have been identified for their antioxidant activity. For example, Gaffer et al. (2017) evaluated thiazolyl–pyrazolone derivatives for their potential antioxidant activity, showcasing the chemical versatility and biological relevance of pyrazole-based compounds.
Catalysis and Green Chemistry Applications
The role of pyrazole derivatives in catalysis and green chemistry has been highlighted by Mosaddegh et al. (2010), who demonstrated the use of an environmentally friendly biopolymer catalyst for synthesizing bis-pyrazolols, emphasizing sustainable approaches in chemical synthesis.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one involves the condensation of 2-phenyl-1,3-dicarbonyl compound with trifluoroacetic anhydride and methyl hydrazine followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Phenylacetic acid", "Acetic anhydride", "Trifluoroacetic anhydride", "Methyl hydrazine", "Sodium acetate", "Sulfuric acid", "Ethanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Phenylacetic acid is reacted with acetic anhydride and sulfuric acid to yield phenylacetic anhydride.", "Phenylacetic anhydride is then reacted with sodium acetate and ethanol to yield 2-phenyl-1,3-dicarbonyl compound.", "2-phenyl-1,3-dicarbonyl compound is then reacted with trifluoroacetic anhydride and methyl hydrazine in the presence of sodium acetate to yield the intermediate.", "The intermediate is then cyclized by treating it with sodium hydroxide in water to yield 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one." ] } | |
Numéro CAS |
1691-93-6 |
Formule moléculaire |
C12H9F3N2O2 |
Poids moléculaire |
270.21 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-9(10(18)12(13,14)15)11(19)17(16-7)8-5-3-2-4-6-8/h2-6,16H,1H3 |
Clé InChI |
XJJDGTPFEFAAMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


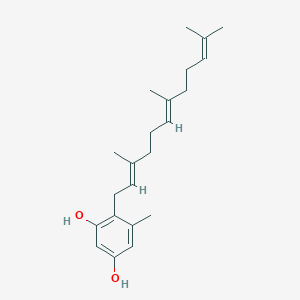
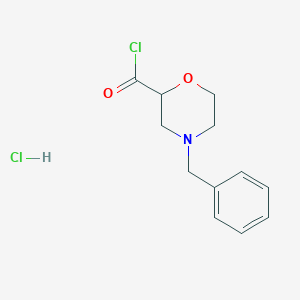

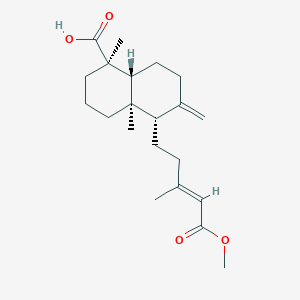


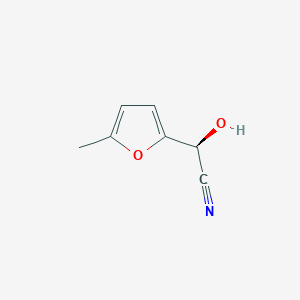
![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)
